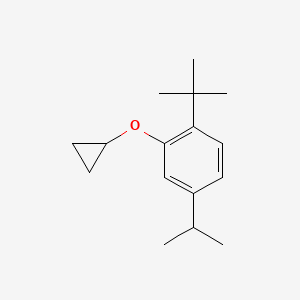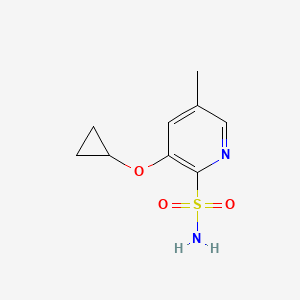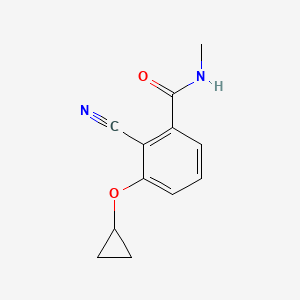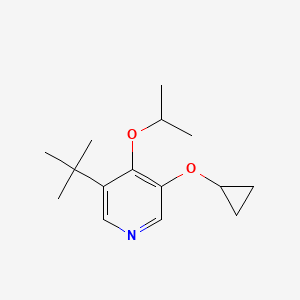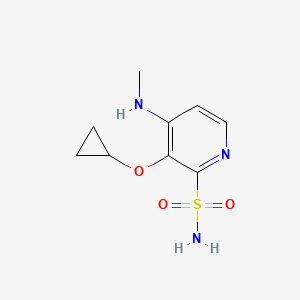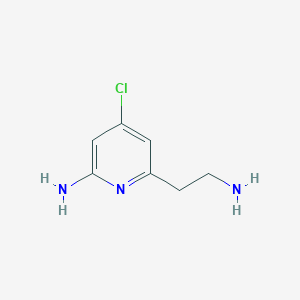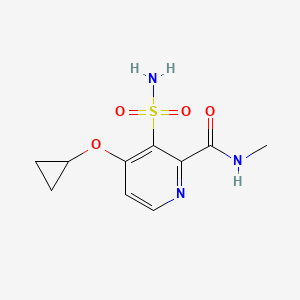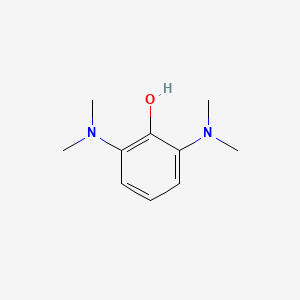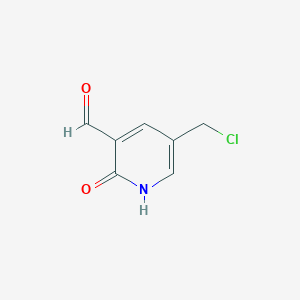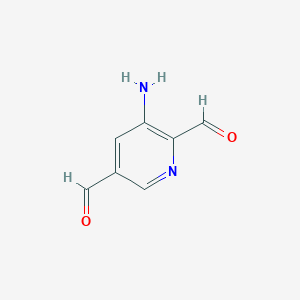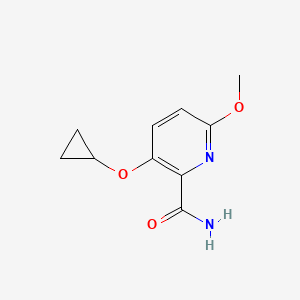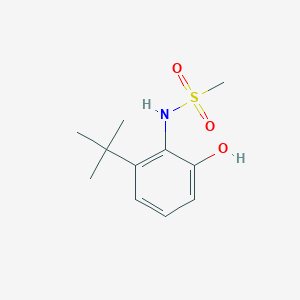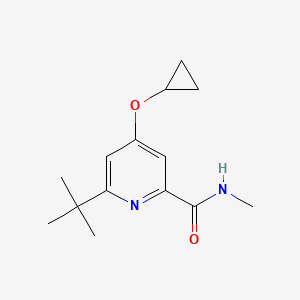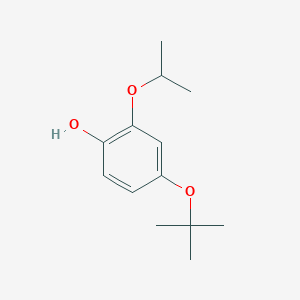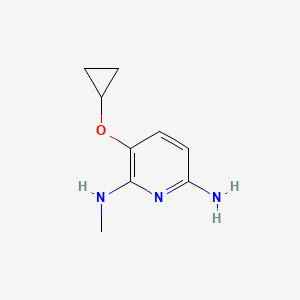
3-Cyclopropoxy-N2-methylpyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE typically involves the cyclopropanation of a pyridine derivative followed by methylation and amination reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the introduction of a cyclopropyl group to the pyridine ring. Reagents such as diazomethane or cyclopropyl bromide can be used in the presence of a catalyst.
Amination: The final step involves the introduction of amino groups to the pyridine ring. This can be done using ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce reduced pyridine derivatives.
Applications De Recherche Scientifique
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, materials, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the cyclopropoxy and methylamino groups.
2,6-Diaminopyridine: A pyridine derivative with amino groups at the 2 and 6 positions but lacking the cyclopropoxy and N-methyl groups.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, but without the pyridine ring.
Uniqueness
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is unique due to its combination of a cyclopropoxy group, a pyridine ring, and N-methylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H3,10,11,12) |
Clé InChI |
CIPCQTVBPHXJTC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=N1)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


